Myristoyl coenzyme A
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Overview
Description
Tetradecanoyl-CoA, also known as myristoyl-CoA, is a thioester of tetradecanoic acid (myristic acid) and coenzyme A. It plays a crucial role in fatty acid metabolism, particularly in the biosynthesis and elongation of fatty acids and the beta-oxidation process. Tetradecanoyl-CoA is also involved in the myristoylation of proteins, a post-translational modification essential for various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoyl-CoA can be synthesized through the enzymatic reaction involving myristic acid and coenzyme A. The reaction is typically catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between myristic acid and coenzyme A .
Industrial Production Methods
Industrial production of Myristoyl coenzyme A often involves biotechnological methods, such as the use of engineered yeast strains. These strains are designed to produce high yields of this compound through fermentation processes. The yeast cells are metabolically engineered to enhance the production of fatty acids, which are then converted to this compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoyl-CoA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Acyl-CoA synthetase: For the synthesis of this compound from myristic acid and coenzyme A.
Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and beta-ketothiolase: Enzymes involved in the beta-oxidation pathway.
Major Products Formed
The major products formed from the reactions involving this compound include acetyl-CoA, shorter-chain acyl-CoAs, and myristoylated proteins .
Scientific Research Applications
Tetradecanoyl-CoA has a wide range of scientific research applications, including:
Mechanism of Action
Tetradecanoyl-CoA exerts its effects primarily through its role in fatty acid metabolism and protein myristoylation. In the beta-oxidation pathway, it is sequentially oxidized to produce acetyl-CoA, which enters the citric acid cycle for energy production . In protein myristoylation, Myristoyl coenzyme A transfers the myristoyl group to the N-terminal glycine residue of target proteins, affecting their localization, stability, and function .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-CoA: A thioester of palmitic acid and coenzyme A, involved in similar metabolic pathways as Myristoyl coenzyme A.
Stearoyl-CoA: A thioester of stearic acid and coenzyme A, also participating in fatty acid metabolism.
Uniqueness
Tetradecanoyl-CoA is unique due to its specific role in the myristoylation of proteins, a modification not commonly associated with other acyl-CoA thioesters. This modification is essential for the proper functioning of various proteins involved in signal transduction, membrane targeting, and other cellular processes .
Properties
Molecular Formula |
C35H62N7O17P3S |
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Molecular Weight |
977.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
DUAFKXOFBZQTQE-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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